Ndelta-Boc-L-ornithine Benzyl Ester Hydrochloride
Description
Nδ-Boc-L-Ornithine Benzyl Ester Hydrochloride is a protected amino acid derivative widely used in peptide synthesis. The compound features a tert-butyloxycarbonyl (Boc) group on the δ-amine of ornithine and a benzyl ester on the carboxyl group, with a hydrochloride salt enhancing solubility. This orthogonal protection strategy allows sequential deprotection: the Boc group is acid-labile (removed with trifluoroacetic acid), while the benzyl ester is cleaved via hydrogenolysis. Such properties make it valuable in constructing complex peptides, particularly for side-chain functionalization or segment condensation .
Properties
Molecular Formula |
C17H27ClN2O4 |
|---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
benzyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-16(21)19-11-7-10-14(18)15(20)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H |
InChI Key |
DWWKMTIMRDZGDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group
The initial step involves reacting ornithine (either free base or hydrochloride form) with di-tert-butyl dicarbonate (Boc2O). The process employs an acid-binding agent such as sodium bicarbonate or sodium hydroxide to neutralize the generated acid and promote the formation of the Ndelta-Boc derivative.
- Reagents: Ornithine (free base or hydrochloride), Boc2O, sodium bicarbonate.
- Solvent: Tetrahydrofuran (THF), tetrahydrofuran/water mixture, or acetonitrile.
- Temperature: Room temperature.
- Molar ratios: Typically, 1 mol ornithine to 1.1–1.5 mol Boc2O, with 2–4 mol of sodium bicarbonate.
- Duration: Several hours until completion, monitored via TLC or HPLC.
Reaction mechanism: The amino group nucleophilically attacks the Boc2O, forming a carbamate linkage, protected from undesired reactions during subsequent steps.
Protection of the Carboxyl Group as Benzyl Ester
Following amino protection, the carboxyl group is esterified with benzyl alcohol. This esterification employs a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
- Reagents: Boc-protected ornithine, benzyl alcohol, DCC, DMAP.
- Solvent: Dichloromethane (DCM) or ethyl acetate.
- Temperature: Typically, 0°C to room temperature.
- Molar ratios: 1 mol Boc-ornithine, 1.2–1.5 mol DCC, 0.1–0.2 mol DMAP, excess benzyl alcohol.
- Duration: 12–24 hours, with reaction progress monitored via TLC.
Mechanism: The carboxyl group reacts with DCC to form an active ester intermediate, which then reacts with benzyl alcohol to form the benzyl ester.
Conversion to Hydrochloride Salt
The free base or esterified intermediate is then converted into its hydrochloride salt to enhance stability and facilitate handling.
- Reagent: Hydrogen chloride (HCl) gas dissolved in ethyl acetate or other suitable solvents.
- Procedure: The ester is stirred with saturated HCl in ethyl acetate at room temperature until salt formation is complete.
- Purification: The resulting hydrochloride salt is isolated via filtration or recrystallization.
Industrial-Scale Synthesis Considerations
Large-scale production emphasizes process optimization:
- Reaction efficiency: Use of continuous flow reactors for better temperature control.
- Purification: Recrystallization or chromatography to achieve high purity.
- Environmental impact: Use of greener solvents and reagents, waste minimization.
- Yield optimization: Precise molar ratios, reaction monitoring, and controlled addition rates.
Summary Data Table
| Step | Reagents | Solvent | Temperature | Molar Ratios | Reaction Time | Notes |
|---|---|---|---|---|---|---|
| Amino protection | Boc2O, NaHCO₃ | Acetonitrile or THF | Room temp | 1:1.1–1.5 | 4–6 hrs | Monitored via TLC |
| Carboxyl esterification | Benzyl alcohol, DCC, DMAP | DCM or ethyl acetate | 0°C to RT | 1:1.2–1.5:0.1–0.2 | 12–24 hrs | Reflux optional |
| Salt formation | HCl in ethyl acetate | Ethyl acetate | RT | - | Until complete | Confirm via NMR |
Chemical Reactions Analysis
Types of Reactions
H-Orn(Boc)-OBzl.HCl undergoes various chemical reactions, including:
-
Deprotection Reactions: : The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . The benzyl ester can be cleaved by hydrogenation using palladium on carbon as a catalyst .
-
Substitution Reactions: : The compound can participate in nucleophilic substitution reactions where the Boc or benzyl groups are replaced by other functional groups .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, palladium on carbon.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Deprotection: Free ornithine or its derivatives.
Substitution: Substituted ornithine derivatives with different functional groups.
Scientific Research Applications
H-Orn(Boc)-OBzl.HCl has numerous applications in scientific research:
-
Peptide Synthesis:
-
Medicinal Chemistry: : The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs .
-
Biological Studies: : It serves as a tool in studying the role of ornithine in biological systems, including its involvement in the urea cycle and polyamine biosynthesis .
-
Industrial Applications: : It is used in the production of various chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of H-Orn(Boc)-OBzl.HCl is primarily related to its role as a protected intermediate in chemical synthesis. The Boc and benzyl protecting groups prevent unwanted reactions at the amino and carboxyl groups, respectively, allowing for selective reactions at other sites. In biological systems, ornithine derivatives can act as substrates or inhibitors of enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase .
Comparison with Similar Compounds
Structural Analogues: Boc-Protected Ornithine Derivatives
Nα-Boc-Nδ-(2-Chlorobenzyloxycarbonyl)-L-Ornithine (CAS 118554-00-0) differs by having Boc on the α-amine and a 2-chlorobenzyloxycarbonyl group on the δ-amine. Its molecular formula (C₁₈H₂₅ClN₂O₆, MW 400.85) includes a chlorine atom, which increases steric hindrance and may reduce reactivity compared to the unsubstituted benzyl ester in the main compound. Purity exceeds 95%, but its higher molecular weight and chlorine content could limit solubility in non-polar solvents .
Protecting Group Comparison: Boc vs. Cbz
- Boc : Acid-labile; ideal for stepwise synthesis where neutral conditions are needed post-deprotection.
- Cbz: Requires hydrogenolysis; incompatible with sulfur-containing peptides due to catalyst poisoning. The main compound’s Boc group enables compatibility with diverse reaction conditions, whereas Cbz derivatives (e.g., N6-Cbz-L-lysine) are less versatile in multi-step syntheses .
Purity and Commercial Availability
- Nδ-Boc-L-Ornithine Benzyl Ester Hydrochloride : Specific purity data are unavailable in the provided evidence, but analogues like Nα-Boc-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine are >95% pure .
- L-Proline Benzyl Ester Hydrochloride : 99% purity, making it preferable for pharmaceutical applications .
Data Tables
Table 1: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | MW | Protecting Groups | Purity | CAS RN |
|---|---|---|---|---|---|
| Nα-Boc-Nδ-(2-Cl-Bzl)-L-Ornithine* | C₁₈H₂₅ClN₂O₆ | 400.85 | α-Boc, δ-(2-Cl-Bzl) | >95% | 118554-00-0 |
| L-Proline Benzyl Ester Hydrochloride | C₁₂H₁₆ClNO₂ | 257.71 | Benzyl ester | 99% | 16652-71-4 |
| N6-Cbz-L-Lysine Benzyl Ester Hydrochloride | C₂₁H₂₅ClN₂O₅ | 420.89 | ε-Cbz, Benzyl ester | - | - |
*Abbreviations: Bzl = Benzyloxycarbonyl; Cl = Chloro
Biological Activity
Ndelta-Boc-L-ornithine benzyl ester hydrochloride (H-Orn(Boc)-OBzl.HCl) is a derivative of the amino acid ornithine, which plays a critical role in various biological processes, particularly in the synthesis of peptides and proteins. This compound is characterized by its unique structure, which includes a tert-butyloxycarbonyl (Boc) protecting group and a benzyl ester moiety. This article explores its biological activity, applications in research, and potential therapeutic implications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₃₁ClN₂O₄
- Molecular Weight : Approximately 358.86 g/mol
- IUPAC Name : (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoic acid
The structure of H-Orn(Boc)-OBzl.HCl allows for selective reactivity during peptide synthesis, where the Boc group protects the α-amino group, while the benzyl group shields the δ-amino group from undesired reactions .
Peptide Synthesis
H-Orn(Boc)-OBzl.HCl serves as a crucial building block in peptide synthesis. The compound's protective groups facilitate the formation of peptide bonds while preventing premature reactions. This characteristic is essential for developing peptide-based drugs aimed at various therapeutic targets .
Pharmacological Applications
Research indicates that peptides synthesized using H-Orn(Boc)-OBzl.HCl exhibit diverse biological activities, including:
- Antimicrobial Properties : Peptides derived from ornithine have shown effectiveness against various bacterial strains.
- Neurotransmitter Regulation : Ornithine plays a role in neurotransmitter synthesis, impacting neurological functions and potential treatments for neurodegenerative diseases .
- Cancer Research : Certain peptides synthesized from H-Orn(Boc)-OBzl.HCl have been investigated for their ability to inhibit tumor growth and metastasis .
Case Studies and Research Findings
-
Peptide-Based Drug Development :
- A study demonstrated that peptides containing ornithine residues synthesized from H-Orn(Boc)-OBzl.HCl exhibited enhanced stability and bioactivity compared to their unmodified counterparts. These findings suggest that such peptides could serve as promising candidates for drug development targeting specific diseases .
-
Neuropharmacological Studies :
- Research focusing on the role of ornithine-derived peptides in neurotransmitter synthesis has indicated potential therapeutic benefits in treating conditions like depression and anxiety disorders. The modulation of neurotransmitter levels through these peptides could lead to new treatment strategies .
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Similarity | Key Features |
|---|---|---|
| H-Ornithine (Boc)-O-methyl hydrochloride | 0.98 | Methyl ether instead of benzyl ether |
| (S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | 0.98 | Different backbone structure |
| (S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride | 0.96 | Shorter carbon chain |
The comparative analysis shows that while there are several structurally similar compounds, H-Orn(Boc)-OBzl.HCl stands out due to its unique combination of protective groups that enhance its stability and reactivity for peptide synthesis while retaining biological activity .
Q & A
Basic Research Question
- Purity Analysis : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 214 nm .
- Structural Confirmation : 1H/13C NMR in DMSO-d6 to identify Boc (δ 1.4 ppm, singlet) and benzyl ester (δ 5.1 ppm, AB quartet) signals .
- Chirality Verification : Polarimetry ([α]D25 = +8.5° to +9.5° in methanol) or chiral SFC (supercritical fluid chromatography) .
How does the benzyl ester moiety influence the compound’s application in peptide synthesis?
Advanced Research Question
The benzyl ester serves as a carboxyl-protecting group that is stable under standard peptide coupling conditions but removable via hydrogenolysis (H2/Pd-C) or acidolysis (HBr/AcOH). Key considerations:
- Hydrogenolysis Compatibility : Avoid if the peptide contains sulfur or other catalyst poisons. Use TMS-Cl to stabilize Pd-C in such cases .
- Orthogonality : Pair with Boc protection for δ-amine, as Boc is cleaved with TFA, leaving the benzyl ester intact until the final deprotection step .
Case Study : Yield Comparison of Deprotection Methods
| Method | Reagent | Yield (%) |
|---|---|---|
| Hydrogenolysis | H2/Pd-C, 4h | 92 |
| Acidolysis | HBr/AcOH, 2h | 85 |
| Photolysis | UV (254 nm), 24h | <50 |
What strategies optimize the yield of Nδ-Boc-L-ornithine benzyl ester hydrochloride in large-scale synthesis?
Advanced Research Question
- Solvent Optimization : Use THF instead of DCM for Boc protection to improve solubility and reduce reaction time (yield increases from 75% to 88%) .
- Catalyst Screening : Replace DCC with EDC·HCl for esterification to minimize diimide by-product formation .
- Process Monitoring : In-line FTIR to track Boc anhydride consumption and esterification progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
